- Efficient Synthesis of (S)-2-(Cyclopentyloxycarbonyl)-amino-8-nonenoic Acid: Key Building Block for BILN 2061, an HCV NS3 Protease Inhibitor, Organic Process Research & Development, 2007, 11(1), 60-63

Cas no 924309-93-3 (2-Acetamidonon-8-enoic acid)

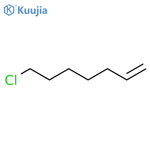

2-Acetamidonon-8-enoic acid structure

Nome del prodotto:2-Acetamidonon-8-enoic acid

Numero CAS:924309-93-3

MF:C11H19NO3

MW:213.273463487625

MDL:MFCD17014859

CID:1089699

PubChem ID:16655536

2-Acetamidonon-8-enoic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Acetamidonon-8-enoic acid

- 2-(acetylamino)non-8-enoic acid

- 8-Nonenoicacid,2-(acetylamino)-

- 8-Nonenoic acid,2-(acetylaMino)-

- 3154AH

- AK141293

- AX8281480

- VU0494737-1

- 2-(Acetylamino)-8-nonenoic acid (ACI)

- DTXSID60586517

- CS-M1673

- ZLB30993

- 924309-93-3

- AKOS015841061

- 8-Nonenoic acid, 2-(acetylamino)-, (2R)-

- 8-Nonenoic acid, 2-(acetylamino)-

- CS-14442

- 2-Acetamido-8-Nonenoic Acid

- 2-acetamidonon-8-enoicacid

- DB-103734

- SB75163

- SB75164

- F2145-0467

- SCHEMBL3777018

-

- MDL: MFCD17014859

- Inchi: 1S/C11H19NO3/c1-3-4-5-6-7-8-10(11(14)15)12-9(2)13/h3,10H,1,4-8H2,2H3,(H,12,13)(H,14,15)

- Chiave InChI: ZVOCMVHWFJWMEB-UHFFFAOYSA-N

- Sorrisi: O=C(C(CCCCCC=C)NC(C)=O)O

Proprietà calcolate

- Massa esatta: 213.13649347g/mol

- Massa monoisotopica: 213.13649347g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 15

- Conta legami ruotabili: 8

- Complessità: 226

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 66.4

- XLogP3: 2.1

2-Acetamidonon-8-enoic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-M1673-5g |

8-Nonenoic acid, 2-(acetylamino)- |

924309-93-3 | 5g |

$385.0 | 2022-04-26 | ||

| eNovation Chemicals LLC | D767337-250mg |

2-Acetamidonon-8-enoic acid |

924309-93-3 | 95+% | 250mg |

$215 | 2024-06-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A30990-1g |

2-Acetamidonon-8-enoic acid |

924309-93-3 | 95% | 1g |

¥2518.0 | 2023-09-09 | |

| Life Chemicals | F2145-0467-0.5g |

2-acetamidonon-8-enoic acid |

924309-93-3 | 95%+ | 0.5g |

$600.0 | 2023-09-06 | |

| Life Chemicals | F2145-0467-5g |

2-acetamidonon-8-enoic acid |

924309-93-3 | 95%+ | 5g |

$1896.0 | 2023-09-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A30990-250mg |

2-Acetamidonon-8-enoic acid |

924309-93-3 | 95% | 250mg |

¥1258.0 | 2023-09-09 | |

| ChemScence | CS-M1673-10g |

8-Nonenoic acid, 2-(acetylamino)- |

924309-93-3 | 10g |

$660.0 | 2022-04-26 | ||

| Aaron | AR0066JZ-100mg |

2-acetaMidonon-8-enoic acid |

924309-93-3 | 98% | 100mg |

$105.00 | 2025-02-10 | |

| 1PlusChem | 1P0066BN-250mg |

2-Acetamidonon-8-enoic acid |

924309-93-3 | 95% | 250mg |

$206.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0413-100mg |

2-acetamidonon-8-enoic acid |

924309-93-3 | 95% | 100mg |

¥778.0 | 2024-04-16 |

2-Acetamidonon-8-enoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Cuprate(2-), tetrachloro-, lithium (1:2), (SP-4-1)- Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 2 h, 0 °C

1.2 Reagents: Sulfuric acid Solvents: Water

2.1 Reagents: Cesium carbonate , Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, 80 °C; 80 °C → rt

3.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 16 h, 60 °C

3.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt

3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5

1.2 Reagents: Sulfuric acid Solvents: Water

2.1 Reagents: Cesium carbonate , Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, 80 °C; 80 °C → rt

3.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 16 h, 60 °C

3.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt

3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 16 h, 60 °C

1.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5

1.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5

Riferimento

- Efficient Synthesis of (S)-2-(Cyclopentyloxycarbonyl)-amino-8-nonenoic Acid: Key Building Block for BILN 2061, an HCV NS3 Protease Inhibitor, Organic Process Research & Development, 2007, 11(1), 60-63

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Cesium carbonate , Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, 80 °C; 80 °C → rt

2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 16 h, 60 °C

2.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5

2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 16 h, 60 °C

2.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5

Riferimento

- Efficient Synthesis of (S)-2-(Cyclopentyloxycarbonyl)-amino-8-nonenoic Acid: Key Building Block for BILN 2061, an HCV NS3 Protease Inhibitor, Organic Process Research & Development, 2007, 11(1), 60-63

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Acetic anhydride Solvents: Water ; 6 h, 60 °C; 16 h, 60 °C; 60 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Riferimento

- Efficient Synthesis of (S)-2-(Cyclopentyloxycarbonyl)-amino-8-nonenoic Acid: Key Building Block for BILN 2061, an HCV NS3 Protease Inhibitor, Organic Process Research & Development, 2007, 11(1), 60-63

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Cuprate(2-), tetrachloro-, lithium (1:2), (SP-4-1)- Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 2 h, 0 °C

1.2 Reagents: Sulfuric acid Solvents: Water

1.3 Reagents: Cesium carbonate , Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ; 16 h, 80 °C; 80 °C → rt

2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 16 h, 60 °C

2.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5

1.2 Reagents: Sulfuric acid Solvents: Water

1.3 Reagents: Cesium carbonate , Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ; 16 h, 80 °C; 80 °C → rt

2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 16 h, 60 °C

2.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5

Riferimento

- Efficient Synthesis of (S)-2-(Cyclopentyloxycarbonyl)-amino-8-nonenoic Acid: Key Building Block for BILN 2061, an HCV NS3 Protease Inhibitor, Organic Process Research & Development, 2007, 11(1), 60-63

2-Acetamidonon-8-enoic acid Raw materials

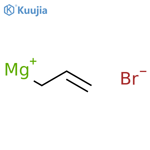

- Allylmagnesium Bromide (ca. 13% in Ethyl Ether, ca. 0.7mol/L)

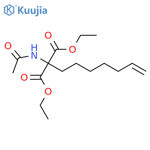

- 1,3-diethyl 2-acetamidopropanedioate

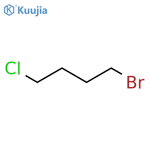

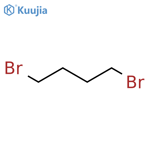

- 1,4-Dibromobutane

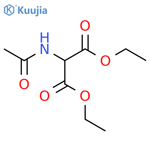

- Diethyl 2-acetamido-2-hept-6-enylpropanedioate

- 1-Bromo-4-chlorobutane

- 7-CHLORO-1-HEPTENE

2-Acetamidonon-8-enoic acid Preparation Products

2-Acetamidonon-8-enoic acid Letteratura correlata

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

924309-93-3 (2-Acetamidonon-8-enoic acid) Prodotti correlati

- 15891-49-3(Acetyl-L-norleucine)

- 57357-56-9(N-Acetyl-D-norvaline)

- 7682-15-7(N-Acetyl-DL-norvaline)

- 1946-82-3(Na-Acetyl-L-Lysine)

- 1188-37-0(N-Acetyl-L-glutamic acid)

- 52315-75-0(N-Lauroyl-L-lysine)

- 5817-08-3(2-Acetamidopentanedioic acid)

- 2490-97-3(Aceglutamide)

- 19146-55-5(N-Acetyl-D-glutamic Acid)

- 35305-74-9(N-Acetyl-L-glutamine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:924309-93-3)2-Acetamidonon-8-enoic acid

Purezza:99%/99%

Quantità:250mg/1g

Prezzo ($):178.0/356.0